molecular formula C27H44ClN B12788072 Dimethyl(naphthylmethyl)tetradecylammonium chloride CAS No. 38510-43-9

Dimethyl(naphthylmethyl)tetradecylammonium chloride

Cat. No.: B12788072
CAS No.: 38510-43-9
M. Wt: 418.1 g/mol
InChI Key: WUWSFMWQEWIMKZ-UHFFFAOYSA-M
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Description

Dimethyl(naphthylmethyl)tetradecylammonium chloride is a quaternary ammonium compound (QAC) characterized by a tetradecyl (C14) alkyl chain, a dimethyl-substituted ammonium head group, and a naphthylmethyl aromatic moiety. This structure imparts unique physicochemical properties, including high solubility in polar solvents, stability under weakly acidic or alkaline conditions, and strong surfactant activity due to its amphiphilic nature .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

38510-43-9

Molecular Formula

C27H44ClN

Molecular Weight

418.1 g/mol

IUPAC Name

dimethyl-(naphthalen-1-ylmethyl)-tetradecylazanium;chloride

InChI

InChI=1S/C27H44N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-17-23-28(2,3)24-26-21-18-20-25-19-15-16-22-27(25)26;/h15-16,18-22H,4-14,17,23-24H2,1-3H3;1H/q+1;/p-1

InChI Key

WUWSFMWQEWIMKZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(naphthylmethyl)tetradecylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of dimethylamine with naphthylmethyl chloride and tetradecyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete quaternization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(naphthylmethyl)tetradecylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl(naphthylmethyl)tetradecylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl(naphthylmethyl)tetradecylammonium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The compound targets the lipid components of the membrane, causing increased permeability and eventual cell rupture.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Quaternary Ammonium Compounds

Compound Name Molecular Formula Alkyl Chain Head Group CMC (mM) Key Applications Distinctive Properties
Dimethyl(naphthylmethyl)tetradecylammonium chloride C23H42NCl C14 Naphthylmethyl Data pending Biocides, surfactants Enhanced hydrophobicity from naphthyl group; potential DNA intercalation
Benzyl dimethyl tetradecylammonium chloride (BTAC) C23H42NCl C14 Benzyl 0.1–0.5 Surfactant, DNA studies Strong DNA binding via aromatic benzyl group
Tetradecylammonium chloride C14H32ClN C14 NH3<sup>+</sup> ~1.2 Hematite flotation Simpler structure; high mineral affinity
Dodecyltrimethylammonium bromide (DTAB) C15H34BrN C12 Trimethyl 15–20 Disinfectants, micelle studies Higher CMC due to shorter chain
Hexadecyltrimethylammonium bromide (CTAB) C19H42BrN C16 Trimethyl 0.9–1.0 Nanoparticle synthesis Lower CMC; larger micelles
Didecyldimethylammonium chloride (DDAC) C22H48ClN 2×C10 Dimethyl 0.03–0.07 Broad-spectrum biocides High toxicity; dual alkyl chains

Key Research Findings

Surface Activity and Micellization

  • Chain Length Effects : Longer alkyl chains (e.g., C16 in CTAB) reduce critical micelle concentration (CMC) compared to shorter chains (C12 in DTAB). This compound’s C14 chain likely positions its CMC between CTAB and DTAB, but its naphthyl group may further lower CMC by enhancing hydrophobicity .
  • Mixed Systems: Quaternary ammonium surfactants often exhibit non-ideal mixing in micelles and monolayers. The naphthylmethyl group in the target compound may hinder ideal interactions with other surfactants, impacting formulation stability .

DNA and Biomolecular Interactions

  • Aromatic Group Role: BTAC and similar QACs with benzyl groups bind DNA via electrostatic and hydrophobic interactions.

Industrial and Environmental Performance

  • Mineral Processing : Tetradecylammonium chloride’s simpler structure makes it effective in hematite flotation, whereas the target compound’s aromaticity may limit such utility but improve surfactant performance in water treatment .
  • Toxicity Profile : DDAC’s dual alkyl chains correlate with higher irritancy and environmental persistence. The target compound’s naphthyl group may introduce distinct metabolic pathways, necessitating further toxicity studies .

Biological Activity

Dimethyl(naphthylmethyl)tetradecylammonium chloride (DMNTAC) is a quaternary ammonium compound known for its diverse biological activities, particularly its antimicrobial properties. This article provides a comprehensive overview of the biological activity of DMNTAC, including its mechanisms of action, applications, and relevant case studies.

  • Molecular Formula : C_{21}H_{34}ClN
  • Molar Mass : Approximately 418.1 g/mol
  • Structure : The compound features a long hydrophobic tetradecyl chain and a naphthylmethyl group, which enhance its surfactant properties and biological activity.

DMNTAC exhibits its biological activity primarily through the following mechanisms:

  • Cell Membrane Disruption : As a surfactant, DMNTAC disrupts microbial cell membranes, leading to cell lysis. This mechanism is common among quaternary ammonium compounds (QACs), where the hydrophobic tail interacts with lipid bilayers, causing structural destabilization.
  • Antimicrobial Activity : DMNTAC has demonstrated effectiveness against a variety of bacteria and fungi. Its broad-spectrum activity makes it suitable for use in disinfectants and antiseptics .

Antimicrobial Efficacy

The antimicrobial efficacy of DMNTAC has been evaluated in several studies:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate that DMNTAC is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

1. Antimicrobial Effectiveness in Clinical Settings

A study investigated the effectiveness of DMNTAC in hospital settings as a disinfectant for surfaces contaminated with pathogenic microorganisms. The results showed that surfaces treated with DMNTAC had significantly lower microbial counts compared to untreated controls, demonstrating its potential for infection control in healthcare environments.

2. Impact on Biofilms

Research has shown that DMNTAC can disrupt microbial biofilms, which are often resistant to traditional antimicrobial agents. In a controlled laboratory setting, biofilms formed by Pseudomonas aeruginosa were treated with DMNTAC, resulting in a substantial reduction in biofilm biomass and viability. This property is particularly valuable in industrial applications where biofilm formation can lead to equipment fouling and reduced efficiency.

Cytotoxicity Studies

While DMNTAC exhibits potent antimicrobial activity, it is essential to assess its cytotoxicity on human cell lines. Studies have indicated that at higher concentrations, DMNTAC can induce cytotoxic effects on certain mammalian cell lines, which raises considerations for its safe use in pharmaceutical applications .

Environmental Considerations

The degradation of DMNTAC by microbial communities has been studied to understand its environmental impact. Research indicates that while DMNTAC can be metabolized by specific bacteria, the degradation products may retain some biological activity, potentially influencing ecological processes such as biodegradation.

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